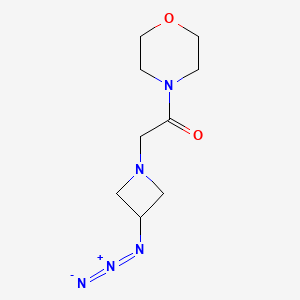

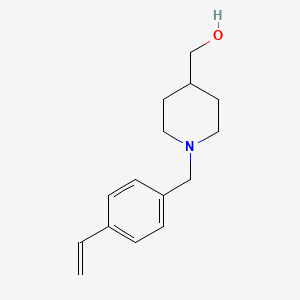

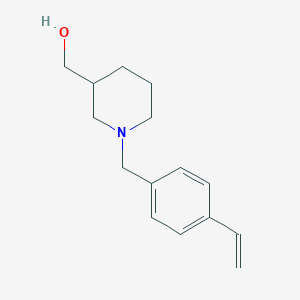

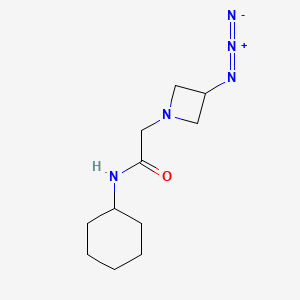

1-(3,5-Dimethoxybenzyl)pyrrolidin-3-ol

Overview

Description

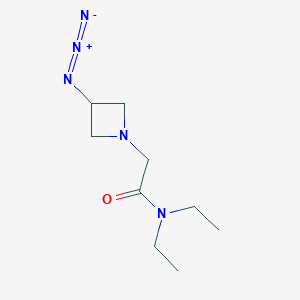

1-(3,5-Dimethoxybenzyl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organocatalyst Derivative for Asymmetric Michael Addition

1-(3,5-Dimethoxybenzyl)pyrrolidin-3-ol derivatives have been identified as effective organocatalysts for asymmetric Michael addition reactions. This is significant for the synthesis of chiral molecules, an essential aspect of medicinal chemistry. A study highlighted the complete NMR assignment of such a derivative, emphasizing its utility in catalyzing reactions with good to high yield and excellent enantioselectivities, showcasing the role of hydrogen bonds formed between the catalyst and reactants (Cui Yan-fang, 2008).

Potential Anti-Alzheimer's Agents

Research into N-benzylated derivatives of pyrrolidin-2-one, which shares a core structure with this compound, showed promising applications as potential anti-Alzheimer's agents. These derivatives were synthesized and evaluated for their anti-Alzheimer's activity, offering a new avenue for therapeutic intervention in treating this neurodegenerative disease (M. Gupta et al., 2020).

Catalysis in Organic Synthesis

The compound's derivatives have been utilized in the synthesis and characterization of scandium, yttrium, and lanthanum complexes. These complexes have shown efficacy as catalysts for the Z-selective linear dimerization of phenylacetylenes, highlighting the compound's versatility in catalyzing organic reactions (S. Ge et al., 2009).

Synthesis and Characterization of Coordination Complexes

A novel Schiff base ligand closely related to this compound and its tin(II) and lead(II) coordination complexes have been synthesized. These complexes were characterized using various spectroscopic techniques and exhibited significant red shifts in their emission spectra, indicating potential applications in materials science (K. Prasad et al., 2019).

Antimalarial Drug Development

Derivatives of this compound have been investigated for their antimalarial effects in combination with artemisinin derivatives. This research is crucial for developing new artemisinin-based combination therapies (ACTs) for malaria, showing effective and safe compounds against multidrug-resistant malaria parasites in a mouse model (S. Pandey et al., 2016).

Mechanism of Action

- The primary target of 1-(3,5-Dimethoxybenzyl)pyrrolidin-3-ol is FtsZ , a key functional protein involved in bacterial cell division. FtsZ forms a ring-like structure (the Z-ring) at the site of cell division, recruiting other proteins to facilitate septum formation and cell separation .

- Downstream effects include altered cell morphology, impaired growth, and reduced bacterial viability .

- Cellular effects include altered cell shape, impaired division, and reduced bacterial colony formation .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

- The compound is orally bioavailable, with good absorption from the gastrointestinal tract. It distributes widely in tissues due to its lipophilic nature. Metabolized primarily in the liver via cytochrome P450 enzymes. Elimination occurs mainly through urine and feces. High bioavailability ensures effective therapeutic levels .

Result of Action

Action Environment

- Stability and efficacy may vary under different pH and temperature conditions. Interactions with other drugs or food may influence absorption and metabolism. Light exposure, humidity, and storage conditions affect stability. Bacterial resistance mechanisms may emerge over time .

Biochemical Analysis

Biochemical Properties

1-(3,5-Dimethoxybenzyl)pyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with carbonic anhydrase isoenzymes, which are involved in regulating pH and ion balance in tissues . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their function. For instance, it has been reported to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or pH extremes . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and improvement of metabolic function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For example, it may undergo oxidation or reduction reactions catalyzed by specific enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can influence the overall metabolic flux and levels of various metabolites in the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The compound’s distribution can affect its bioavailability and activity, as well as its accumulation in specific tissues or organs.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. The compound’s subcellular localization can also impact its interactions with other biomolecules and its overall biochemical effects.

Properties

IUPAC Name |

1-[(3,5-dimethoxyphenyl)methyl]pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-16-12-5-10(6-13(7-12)17-2)8-14-4-3-11(15)9-14/h5-7,11,15H,3-4,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKCPDDULJORHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CN2CCC(C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.